

Comparative stability study of Furosemide and its deschloro derivative

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Compound of Interest

Compound Name: 4-Deschloro-4-(2-furanylmethyl)amino Furosemide

CAS No.: 5046-19-5

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Comparative Stability Study: Furosemide vs. Its Deschloro Derivative

Executive Summary

Furosemide is a potent loop diuretic characterized by its 4-chloro-5-sulfamoylanthranilic acid core. During its synthesis, storage, and formulation, it is highly susceptible to environmental stress, leading to the formation of various impurities. Among the most structurally significant of these is its deschloro derivative (often presenting as Furosemide EP Impurity D or related deschloro-analogues), where the highly electronegative C4-chlorine atom is either absent or substituted [1](#).

This guide provides an objective, highly technical comparison of the stability profiles of Furosemide and its deschloro derivative. By analyzing the mechanistic causality behind their degradation pathways, researchers and drug development professionals can better design formulation strategies, establish robust stability-indicating assays, and predict shelf-life behavior.

Mechanistic Background & Structural Causality

To understand the divergent stability profiles of these two molecules, we must examine the specific stereoelectronic influence of the chlorine atom.

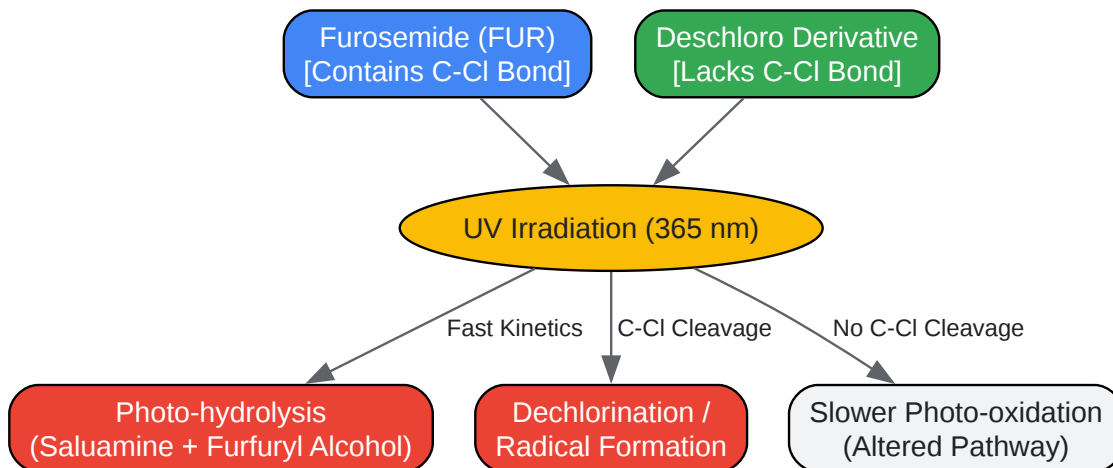
The Role of the C4-Chlorine Atom

In Furosemide, the chlorine atom acts as a strong electron-withdrawing group (EWG) via inductive effects. This structural feature dictates the molecule's reactivity in two critical ways:

- **Photolytic Lability:** The C-Cl bond is highly susceptible to homolytic cleavage under UV irradiation. When exposed to light (e.g., 365 nm), Furosemide undergoes rapid photo-hydrolysis and dechlorination, yielding saluamine (4-chloro-5-sulfamoylanthranilic acid) and furfuryl alcohol, alongside a characteristic "yellowing" phenomenon [\[\[2\]\]\(\)](#).
- **Hydrolytic Activation:** The EWG nature of the chlorine atom pulls electron density away from the adjacent secondary amine. Under acidic conditions, this makes the nitrogen-methylene bond more susceptible to acid-catalyzed cleavage [3](#).

The Deschloro Advantage

In the deschloro derivative, the absence of the chlorine atom leaves the aromatic ring relatively more electron-rich. Without the C-Cl bond to act as a photolytic trigger, the molecule exhibits a vastly different degradation kinetic profile. While it remains susceptible to slow photo-oxidation, it does not undergo the rapid, radical-driven photo-hydrolysis seen in the parent API.



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Fig 1. Comparative photodegradation logic of Furosemide vs. its deschloro derivative.

Comparative Stability Profiles

The following table summarizes the quantitative degradation behavior of both compounds under standard ICH Q1A/Q1B forced degradation conditions.

Stress Condition	Furosemide (FUR) Response	Deschloro Derivative Response	Mechanistic Causality
Photolysis(UV 365 nm, 24h)	High Degradation (~75% loss).Rapid formation of saluamine.	Moderate Degradation (~30% loss).Slower, non-radical oxidation.	The C-Cl bond in FUR facilitates homolytic cleavage and rapid photo-hydrolysis 3 . Absence of Cl stabilizes the ring against UV triggers.
Acid Hydrolysis(0.1N HCl, 60°C, 48h)	High Degradation (~60% loss).Cleavage of secondary amine.	Moderate Degradation (~40% loss).	The EWG effect of Cl in FUR increases the susceptibility of the adjacent amine to acid-catalyzed hydrolysis.
Base Hydrolysis(0.1N NaOH, 60°C, 48h)	Highly Stable (<5% loss).	Highly Stable (<5% loss).	Deprotonation of the sulfonamide and carboxyl groups creates a polyanion, repelling nucleophilic attack (OH ⁻) in both molecules 4 .
Thermal(Solid State, 60°C, 7 Days)	Stable (<2% loss).	Stable (<2% loss).	Both crystalline structures exhibit high activation energy barriers for solid-state thermal degradation.

Experimental Methodology: Self-Validating Stability Assay

To ensure trustworthiness and scientific rigor, the following step-by-step protocol is designed as a self-validating system. It incorporates mass balance checks and orthogonal detection to

prevent false positives caused by co-eluting degradants.

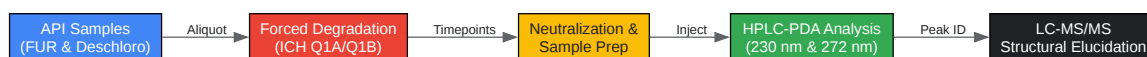
Phase 1: Sample Preparation & Forced Degradation

- Step 1.1 (Stock Preparation): Dissolve Furosemide and the deschloro derivative reference standards in a 50:50 Water:Acetonitrile mixture to a final concentration of 1.0 mg/mL.
 - Causality: Furosemide is practically insoluble in pure water; the organic modifier ensures complete solubilization, preventing biphasic degradation kinetics [3](#).
- Step 1.2 (Photolytic Stress): Expose aliquots to a D65 fluorescent lamp (1.2 million lux hours) and integrated near-UV energy (200 watt-hours/m²).
 - Self-Validation Check: Wrap a parallel set of vials in aluminum foil (Dark Controls) and place them in the same chamber. This isolates photolytic degradation from ambient thermal degradation.
- Step 1.3 (Hydrolytic Stress): Mix 5 mL of stock with 5 mL of 0.2N HCl (Acid) or 0.2N NaOH (Base). Heat at 60°C for 48 hours.
 - Self-Validation Check: Post-stress, samples must be neutralized (using NaOH or HCl respectively) prior to injection to prevent on-column degradation and ensure the API remains in a consistent ionization state for reproducible retention times.

Phase 2: HPLC-PDA & LC-MS/MS Analysis

- Step 2.1 (Chromatography): Inject 10 µL onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
- Step 2.2 (PDA Detection): Monitor at 230 nm and 272 nm.
 - Self-Validation Check (Mass Balance): Calculate the peak purity angle using the PDA software. The purity angle must be less than the purity threshold for all peaks to confirm no co-elution. The sum of the areas of the remaining API and all degradants must equal the initial API area (± 5%).
- Step 2.3 (Orthogonal Confirmation): Route the eluent to an ESI-MS/MS in negative ion mode.

- Causality: Furosemide yields a strong $[M-H]^-$ ion at m/z 329. The deschloro derivative will show a distinct mass shift, confirming the structural identity of the degradants without relying solely on retention time [1](#).



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Fig 2. Self-validating stability-indicating analytical workflow for API comparison.

References

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- [\[3\]](#)Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture - J-Stage. Available at:
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